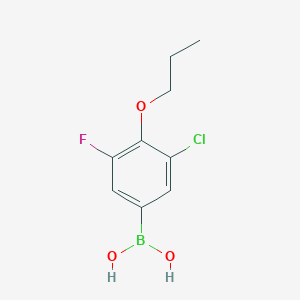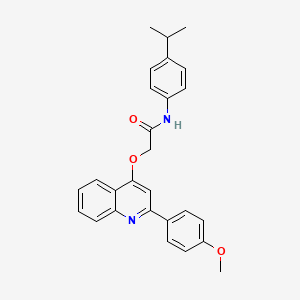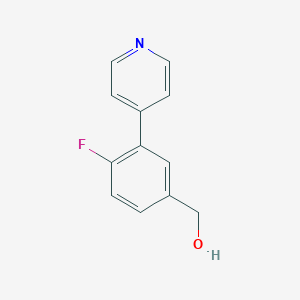
(4-Fluoro-3-(pyridin-4-yl)phenyl)methanol
カタログ番号 B2553675
CAS番号:
1214389-17-9
分子量: 203.216
InChIキー: ZFIMQCLJIRXHRE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Fluoro-3-(pyridin-4-yl)phenyl)methanol” is a chemical compound with the CAS Number: 1214389-17-9 . It has a molecular weight of 203.22 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The IUPAC Name for this compound is “(4-fluoro-3-(pyridin-4-yl)phenyl)methanol” and its Inchi Code is "1S/C12H10FNO/c13-12-2-1-9(8-15)7-11(12)10-3-5-14-6-4-10/h1-7,15H,8H2" .Physical And Chemical Properties Analysis
“(4-Fluoro-3-(pyridin-4-yl)phenyl)methanol” is a powder that is stored at room temperature .科学的研究の応用
Theoretical Insights and Structural Analysis
- Theoretical Study of Related Compounds Using Density Functional Theory : A theoretical investigation was carried out on closely related compounds to (4-Fluoro-3-(pyridin-4-yl)phenyl)methanol, utilizing density functional theory (DFT) to understand the structural activity relationship, molecular electrostatic potential, and active sites of the molecule. This research provides insights into the electronic properties and potential reactivity of such compounds (Trivedi, 2017).
Synthesis and Crystal Structure
- Synthesis and Crystal Structure Analysis : Research focused on the synthesis and crystallographic analysis of boric acid ester intermediates, closely related to (4-Fluoro-3-(pyridin-4-yl)phenyl)methanol. These studies provide a detailed understanding of the molecular structures, employing techniques such as FTIR, NMR spectroscopy, and X-ray diffraction. DFT calculations were compared with experimental results, enhancing knowledge on the physicochemical properties and reactivity of such compounds (Huang et al., 2021).
Antimicrobial Activity
- Antimicrobial Activity of Pyridinyl Methanones : A study on the synthesis and antimicrobial activity of pyridinyl methanones, which are structurally related to (4-Fluoro-3-(pyridin-4-yl)phenyl)methanol, highlighted the potential of these compounds in developing new antimicrobial agents. The research demonstrated that compounds containing a methoxy group exhibited high antimicrobial activity, indicating the significance of functional groups in medicinal chemistry applications (Kumar et al., 2012).
Material Science and Sensor Applications
- Development of Fluorescent Compounds for Sensing Applications : Investigations into the synthesis and spectral properties of fluorescent compounds based on pyridinyl and phenyl structures have implications for the development of new sensors and materials. These studies explore how structural modifications can influence fluorescence properties and potential applications in detecting environmental changes and substances (Nakajima et al., 1990).
Safety And Hazards
特性
IUPAC Name |
(4-fluoro-3-pyridin-4-ylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-12-2-1-9(8-15)7-11(12)10-3-5-14-6-4-10/h1-7,15H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIMQCLJIRXHRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)C2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-3-(pyridin-4-yl)phenyl)methanol | |
CAS RN |
1214389-17-9 |
Source


|
| Record name | [4-fluoro-3-(pyridin-4-yl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-(3-ethylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2553592.png)
![1-phenyl-3-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole](/img/structure/B2553595.png)
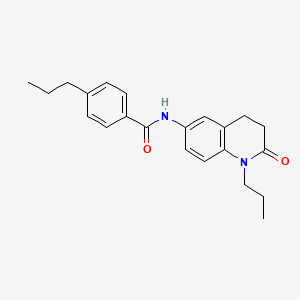
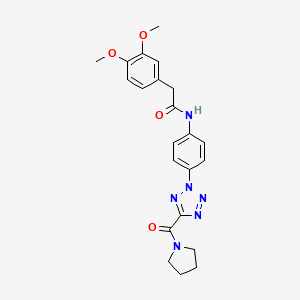
![Ethyl 2-[3-(benzenesulfonyl)propanoylimino]-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2553601.png)
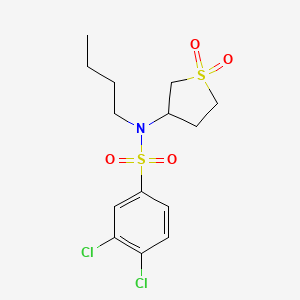
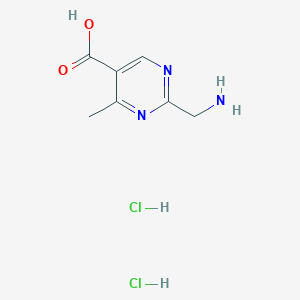
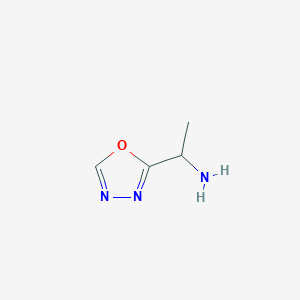
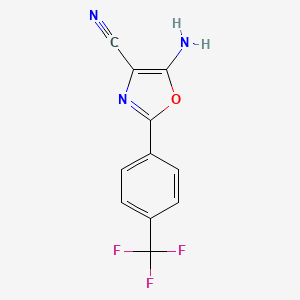
![2-(4-ethoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2553609.png)
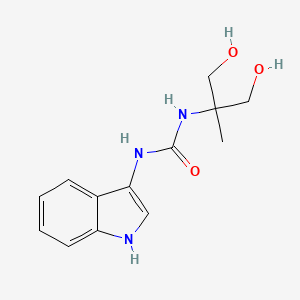
![1-(azepan-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2553611.png)
